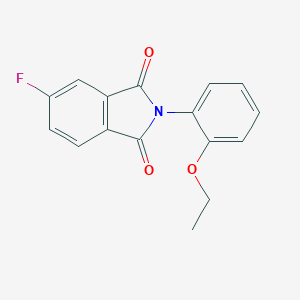![molecular formula C17H13ClN2O4S B258743 Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that has been the subject of significant scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs. The purpose of
Mécanisme D'action
The mechanism of action of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, this compound has been found to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and reduce blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate in lab experiments is its ability to inhibit COX-2 enzyme activity. This makes it a useful tool for studying the inflammatory response and developing new anti-inflammatory drugs. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several potential future directions for the study of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another potential future direction is the investigation of the molecular mechanisms underlying the antioxidant and neuroprotective effects of this compound. Additionally, further research is needed to determine the optimal dose and duration of exposure to minimize potential toxicity.
Méthodes De Synthèse
The synthesis of Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with methyl 3-aminocrotonate. The resulting product is then treated with methyl thioglycolate to yield the final compound.
Applications De Recherche Scientifique
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to have potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
Propriétés
Nom du produit |
Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C17H13ClN2O4S |
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
methyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-13(14(20-24-9)10-5-3-4-6-11(10)18)16(21)19-12-7-8-25-15(12)17(22)23-2/h3-8H,1-2H3,(H,19,21) |
Clé InChI |
TVKFAVHYXJVZIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(SC=C3)C(=O)OC |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(SC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)